molecular formula C12H16N2O B15081144 N-(pyridin-4-yl)cyclohexanecarboxamide

N-(pyridin-4-yl)cyclohexanecarboxamide

Cat. No.: B15081144
M. Wt: 204.27 g/mol
InChI Key: ZRCHIRBBTSZVMC-UHFFFAOYSA-N
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Description

N-(pyridin-4-yl)cyclohexanecarboxamide is a monocarboxylic acid amide that features a pyridine nucleus substituted at the nitrogen of the aminocarbony group. This compound is known for its inhibitory activity against Rho-associated protein kinase (ROCK) enzymes . It has garnered significant interest in the fields of pharmacology and medicinal chemistry due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(pyridin-4-yl)cyclohexanecarboxamide typically involves the reaction of cyclohexanecarboxylic acid with pyridin-4-ylamine under specific conditions. The reaction is often carried out in the presence of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

N-(pyridin-4-yl)cyclohexanecarboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out to modify the functional groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Properties

Molecular Formula

C12H16N2O

Molecular Weight

204.27 g/mol

IUPAC Name

N-pyridin-4-ylcyclohexanecarboxamide

InChI

InChI=1S/C12H16N2O/c15-12(10-4-2-1-3-5-10)14-11-6-8-13-9-7-11/h6-10H,1-5H2,(H,13,14,15)

InChI Key

ZRCHIRBBTSZVMC-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C(=O)NC2=CC=NC=C2

Origin of Product

United States

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